3-hydroxy-2-phenylchroman-4-one 3-hydroxy-2-phenylchroman-4-one 2,3-dihydroflavon-3-ol is the simplest member of the class of dihydroflavonols that is flavanone with a hydroxy substituent at the 3-position. It is a member of dihydroflavonols and a secondary alpha-hydroxy ketone.
Brand Name: Vulcanchem
CAS No.: 1621-55-2
VCID: VC21334344
InChI: InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
SMILES: C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

3-hydroxy-2-phenylchroman-4-one

CAS No.: 1621-55-2

VCID: VC21334344

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-2-phenylchroman-4-one - 1621-55-2

Description

3-Hydroxy-2-phenylchroman-4-one is a compound belonging to the flavonoid family, specifically classified as a dihydroflavonol. It is characterized by a chroman ring structure with hydroxyl and phenyl substituents. The compound's molecular formula is C15H12O3, and its molecular weight is approximately 240.25 g/mol . This compound is of interest in medicinal chemistry due to its diverse biological activities.

Synthesis Methods

The synthesis of 3-hydroxy-2-phenylchroman-4-one typically involves the reduction of flavonols. A common method uses a palladium-carbon catalyst under hydrogen pressure to convert flavonols into dihydroflavonols. Industrial production often optimizes these reduction processes for higher yield and cost-effectiveness.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways leading to cell death.

Anti-inflammatory Effects

Dihydroflavonols, the class to which this compound belongs, have shown anti-inflammatory activity in laboratory settings. They interact with various enzymes and biomolecules, suggesting positive effects on cellular processes.

Therapeutic Potential

The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with cellular pathways, such as the MEK/ERK signaling pathway, suggests potential applications in drug development.

Biochemical Pathways

3-Hydroxy-2-phenylchroman-4-one affects the MEK/ERK signaling pathway, which is crucial in cell proliferation and differentiation processes. This interaction can lead to significant biological effects, including enhanced production of extracellular vesicles by mesenchymal stem cells (MSCs).

Biological Activity Comparison

CompoundBiological ActivityUnique Features
3-Hydroxy-2-phenylchroman-4-oneAntioxidant, anticancer, anti-inflammatoryHydroxy substitution at the 3-position
Flavanonols (e.g., Taxifolin)Antioxidant, anti-inflammatoryDifferent substituents and biological activities
Flavanones (e.g., Naringenin)Antioxidant, anti-inflammatoryLack of hydroxy group at the 3-position
CAS No. 1621-55-2
Product Name 3-hydroxy-2-phenylchroman-4-one
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
Standard InChIKey YEDFEBOUHSBQBT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Canonical SMILES C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
PubChem Compound 147806
Last Modified Aug 15 2023

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